Methods of Synthesis
The synthesis of ALW-II-49-7 involves several key steps that include the construction of its molecular framework through organic synthesis techniques. While specific synthetic routes may vary, a common approach involves:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing the synthesis process for ALW-II-49-7 .
Molecular Structure
ALW-II-49-7 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on EphB2 kinase activity. The compound's three-dimensional conformation can be analyzed using X-ray crystallography data available in the Protein Data Bank (PDB ID: 3DKO), which reveals its binding interactions with the target kinase .
Key structural features include:
Chemical Reactions Involving ALW-II-49-7
ALW-II-49-7 primarily undergoes competitive inhibition against EphB2 receptor tyrosine kinase. This interaction can be characterized by:
Quantitative analyses such as IC50 values help determine the potency of ALW-II-49-7 in inhibiting EphB2 activity compared to other kinases.
Mechanism of Action
The mechanism by which ALW-II-49-7 exerts its effects involves:
In vitro studies have demonstrated that treatment with ALW-II-49-7 results in altered gene expression profiles consistent with reduced tumor cell viability .
Physical and Chemical Properties
ALW-II-49-7 exhibits several notable physical and chemical properties:
These properties impact how well ALW-II-49-7 can be formulated into therapeutic agents .
Scientific Applications
ALW-II-49-7 is primarily investigated for its application in cancer therapy due to its targeted inhibition of EphB2 receptors:
Ongoing research aims to elucidate additional therapeutic benefits and optimize delivery methods for clinical applications .
ALW-II-49-7 emerged from a rationally designed kinase-directed library targeting the "DFG-out" inactive conformation of tyrosine kinases. Kinome-wide profiling using the Ambit Biosciences KinomeScan platform (402 kinases) revealed a distinct selectivity profile. At 10 µM concentration, ALW-II-49-7 bound 18 kinases with >90% displacement efficiency, exhibiting high affinity for EphB2 (cellular EC₅₀ = 40 nM) and DDR1/2. Dissociation constants (Kd) ranged from 96–520 nM for key targets [1] [2].
Table 1: Kinase Targets of ALW-II-49-7 with Binding Affinities
Kinase Family | Specific Targets | Kd (nM) | Biochemical IC₅₀ (nM) |
---|---|---|---|
Eph receptors | EphB2, EphA2, EphA5, EphA8, EphB1, EphB3 | 96–520 | 40–10,000 |
DDR kinases | DDR1, DDR2 | 18.6 (DDR2) | 18.6 (DDR2), 4.8 (DDR1) |
Other kinases | Kit, PDGFRα/β, Raf1, b-Raf | 100–500 | Variable |
Notably, it showed minimal binding to EphA6, EphA7, or EphB1, highlighting its subclass specificity. Cellular assays in U87 glioblastoma cells confirmed EphB2 inhibition (EC₅₀ = 100 nM) via suppression of ephrin-B1-induced autophosphorylation [2] [6] [9]. The selectivity profile distinguishes it from promiscuous inhibitors like dasatinib, making it a precise tool for Eph/ephrin pathway interrogation.
X-ray crystallography of ALW-II-49-7 bound to EphA3 (PDB: 3DZQ) and EphA7 (PDB: 3DKO) revealed critical binding motifs. The inhibitor stabilizes the DFG-out conformation, occupying the hydrophobic pocket exposed by the flipped activation loop. Key interactions include [1] [3] [9]:
Table 2: Structural Parameters of ALW-II-49-7 in Kinase Complexes
Kinase | PDB ID | Resolution (Å) | Conformation | Key Binding Residues |
---|---|---|---|---|
EphA3 | 3DZQ | 1.8 | DFG-out | Met702, Thr699, Asp764, Glu670 |
EphA7 | 3DKO | 2.0 | DFG-out | Conserved H-bond network |
The 3-trifluoromethyl group in the tail segment enhances hydrophobic contacts but does not confer selectivity, as analogous interactions occur in DDR kinases. Mutagenesis studies confirm that Glu670 and Asp764 are indispensable for high-affinity binding. This shared mechanism enables dual inhibition of EphB2 and DDR kinases despite low sequence homology in their allosteric pockets [1] [9].
QSAR analysis of ALW-II-49-7 and analogs (e.g., ALW-II-38-3) identified three pharmacophores governing specificity [1]:
Activity cliffs were observed with thiophene-substituted analogs (e.g., compound 7), which showed broad polypharmacology across Src, Kit, and Bcr-Abl due to reduced steric constraints. Machine learning models trained on kinase profiling data indicate that van der Waals surface complementarity in the DFG pocket (clash score < 50) and electrostatic compatibility (ΔG < -10 kcal/mol) are primary selectivity determinants. These insights drive design of next-generation inhibitors with improved EphB2/DDR2 specificity [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7